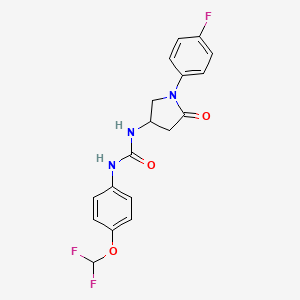

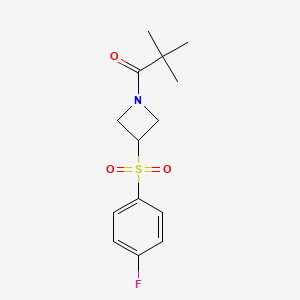

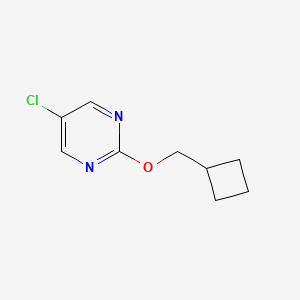

![molecular formula C16H13ClN2O3S B2717205 Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 547706-71-8](/img/structure/B2717205.png)

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (ECTC) is an organic compound that has recently been studied for its potential use in laboratory experiments. ECTC has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been shown to have potential therapeutic applications in vivo and in vitro.

Applications De Recherche Scientifique

Synthetic Utility and Antimicrobial Evaluation

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate and related compounds have been synthesized through various reactions, highlighting their synthetic utility. The Gewald reaction, involving key intermediates such as ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, has been a pivotal method. These compounds, upon further reaction, yield a variety of fused and polyfunctional substituted thiophenes. Notably, antimicrobial screening of these synthesized compounds has shown promising activities, indicating their potential in medical applications (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Facile Synthesis Techniques

The development of facile synthesis techniques, such as a four-component Gewald reaction under organocatalyzed aqueous conditions, has been explored. This process enables the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. The simplicity of obtaining these products through filtration and recrystallization from ethyl acetate/hexanes showcases the practicality of synthesizing thiophene derivatives (Abaee & Cheraghi, 2013).

Antimicrobial and Antitumor Activities

Further research into the antimicrobial and antitumor activities of thiophene derivatives, including ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate, has been conducted. These studies aim to explore the potential of these compounds in combating microbial infections and cancer cells, expanding their application scope beyond synthetic utility to therapeutic possibilities (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Dyeing and Material Science Applications

The utility of thiophene derivatives extends into material science, particularly in the dyeing of polyester fibers. Novel heterocyclic disperse dyes with thiophene moiety have been developed for this purpose. These dyes offer a range of shades with good levelness on polyester fabric, showcasing the versatile applications of thiophene derivatives beyond pharmaceuticals to include industrial and material sciences (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Propriétés

IUPAC Name |

ethyl 4-(4-chlorophenyl)-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-2-22-16(21)14-12(10-3-5-11(17)6-4-10)9-23-15(14)19-13(20)7-8-18/h3-6,9H,2,7H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGUWNIVIKQCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2717129.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2717136.png)

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2717137.png)

![ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2717142.png)